

understanding the odor and appearance of diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Odor and Appearance of **Diisopropylamine**

Introduction

Diisopropylamine (DIPA) is a secondary amine with the chemical formula [(CH₃)₂CH]₂NH.[1] It is a versatile organic compound utilized as a chemical intermediate and catalyst in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties, including its distinct odor and appearance, is fundamental for safe handling, quality control, and analytical characterization. This guide provides a detailed technical overview of these characteristics, supported by quantitative data and generalized experimental methodologies.

Physical Appearance

Under standard conditions, **diisopropylamine** is a clear, colorless liquid.[4][5][6] Its lack of color is an indicator of its purity. The presence of any color may suggest contamination or degradation. It is less dense than water and its vapors are heavier than air.[4][5]

Olfactory Characteristics

Diisopropylamine possesses a strong, characteristic odor that is most commonly described as ammonia-like or fish-like.[1][4][7][8] This potent scent is a key identifying feature and serves as a primary warning of its presence in the ambient atmosphere. The odor becomes irritating at a

concentration of 100 mg/m³.[2][9] Due to the subjective nature of odor perception and potential for olfactory fatigue, relying solely on odor for exposure detection is not recommended.[8]

Odor Threshold

The odor threshold is the lowest concentration of a substance in the air that can be detected by the human sense of smell. There is a range of reported odor threshold values for **diisopropylamine**, reflecting variations in experimental methodologies and individual sensory differences.

Data Summary

The quantitative data related to the olfactory properties of **diisopropylamine** are summarized in the table below for ease of comparison.

Parameter	Value	Source
Odor Description	Ammonia-like, Fish-like	[1][4][7][8]
Odor Threshold	0.017 - 4.2 ppm	[2][9]
Odor Threshold (Mean)	0.13 ppm	[4][6]
Odor Threshold Range	0.13 - 0.38 ppm	[8]
Odor Threshold (ACGIH)	1.8 ppm	[4][9]
Irritating Concentration	100 mg/m³ (fishlike odor)	[2][9]

Experimental Protocols

The determination of appearance and odor characteristics of chemical compounds like **diisopropylamine** involves standardized methodologies. While specific, detailed protocols for this compound are not publicly available, the following sections describe the general experimental procedures employed in the chemical and sensory sciences.

Determination of Appearance

The appearance of a liquid chemical is determined through visual inspection under controlled conditions.

Objective: To qualitatively assess the color and clarity of the disopropylamine sample.

Methodology:

- A sample of diisopropylamine is placed in a clear, colorless, and transparent container, such as a glass test tube or beaker.
- The sample is observed against a white background to accurately assess its color.
- The observation is conducted under good lighting conditions, preferably diffuse daylight or a standardized light source.
- The clarity of the liquid is determined by observing for the presence of any suspended particles or turbidity.
- The results are recorded, describing the sample as "clear and colorless" or noting any deviation.

Determination of Odor Threshold

Odor threshold determination is a sensory analysis method that requires a panel of trained human assessors. The methodology is designed to find the concentration at which a certain percentage of the panel can reliably detect the odor. A common technique is dynamic olfactometry.

Objective: To quantify the odor detection threshold of **diisopropylamine** in air.

Methodology:

- Panel Selection: A group of qualified panelists is selected based on their individual olfactory sensitivity, which is typically screened using a standard odorant (e.g., n-butanol).
- Sample Preparation: A certified gas standard of **diisopropylamine** is diluted with an odor-free gas (e.g., nitrogen or purified air) using a series of mass flow controllers. This creates a range of precisely known concentrations.
- Presentation to Panel: The diluted gas samples are presented to the panelists through an olfactometer. A common presentation method is the forced-choice triangle test, where two

ports present odor-free air and one port presents the diluted odorant. The panelist must identify the port with the odor.

- Data Collection: The procedure is repeated with a descending series of concentrations to determine the lowest concentration each panelist can reliably detect.
- Data Analysis: The individual threshold estimates are geometrically averaged to calculate the panel's odor detection threshold. The result is typically expressed in parts per million (ppm) or mg/m³.

Visualization of Physical Properties

The following diagram illustrates the relationship between the physical state of **diisopropylamine** and its observable properties.

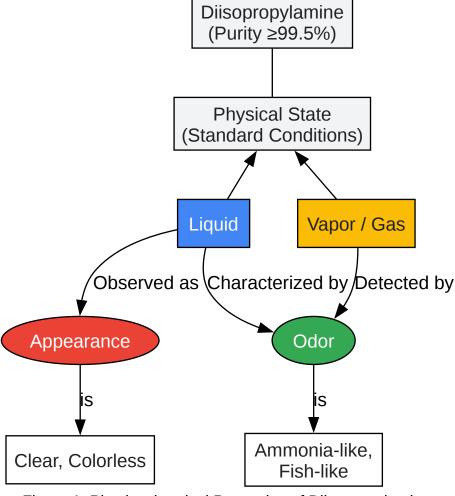


Figure 1. Physicochemical Properties of Diisopropylamine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diisopropylamine Wikipedia [en.wikipedia.org]
- 2. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Diisopropylamine | C6H15N | CID 7912 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Diisopropylamine Hazardous Agents | Haz-Map [haz-map.com]
- 7. CDC NIOSH Pocket Guide to Chemical Hazards Diisopropylamine [cdc.gov]
- 8. nj.gov [nj.gov]
- 9. Page loading... [guidechem.com]
- To cite this document: BenchChem. [understanding the odor and appearance of diisopropylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044863#understanding-the-odor-and-appearance-of-diisopropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com